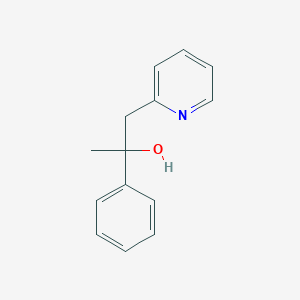
2-Phenyl-1-(pyridin-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-(pyridin-2-yl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a phenyl group and a pyridin-2-yl group attached to a central propan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(pyridin-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with phenylacetone in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol . Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-pyridinecarboxaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-(pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Formation of 2-Phenyl-1-(pyridin-2-yl)propan-2-one or 2-Phenyl-1-(pyridin-2-yl)propanoic acid.
Reduction: Formation of 2-Phenyl-1-(pyridin-2-yl)propane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-(pyridin-2-yl)propan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-(pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit pro-inflammatory enzymes, leading to reduced inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpropan-2-ol: Lacks the pyridin-2-yl group, making it less versatile in coordination chemistry.
1-Phenyl-1-(pyridin-2-yl)ethanol: Similar structure but with a different substitution pattern on the central carbon.
2-(Pyridin-2-yl)ethanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Phenyl-1-(pyridin-2-yl)propan-2-ol is unique due to the presence of both phenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
46731-46-8 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
2-phenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C14H15NO/c1-14(16,12-7-3-2-4-8-12)11-13-9-5-6-10-15-13/h2-10,16H,11H2,1H3 |
InChI-Schlüssel |
RBTMHDWJTMPJCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=N1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















